4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzonitrile
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Overview
Description
4’-Octadecylamino-4-cyanoazobenzene is an organic compound that belongs to the class of azobenzenes Azobenzenes are well-known for their photochromic properties, which means they can change their structure when exposed to light
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Octadecylamino-4-cyanoazobenzene typically involves the following steps:
Diazotization: The starting material, aniline, is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a cyano-substituted benzene derivative to form the azobenzene core.
Alkylation: The azobenzene core is then alkylated with octadecylamine under basic conditions to introduce the octadecylamino group.
Industrial Production Methods
Industrial production methods for 4’-Octadecylamino-4-cyanoazobenzene would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4’-Octadecylamino-4-cyanoazobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
Oxidation: Products can include nitroso or nitro derivatives.
Reduction: The primary products are the corresponding amines.
Substitution: Substituted azobenzenes with different functional groups.
Scientific Research Applications
4’-Octadecylamino-4-cyanoazobenzene has a wide range of applications in scientific research:
Chemistry: Used as a photochromic material in the development of light-responsive systems.
Biology: Investigated for its potential in controlling biological processes through light activation.
Medicine: Explored for use in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the production of liquid crystal displays and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 4’-Octadecylamino-4-cyanoazobenzene primarily involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible E-Z isomerization. This structural change can alter the compound’s physical and chemical properties, making it useful in various applications. The molecular targets and pathways involved depend on the specific application, such as interacting with biological molecules in drug delivery systems or altering the alignment of liquid crystals in displays.
Comparison with Similar Compounds
Similar Compounds
4-Cyanoazobenzene: Lacks the octadecylamino group, making it less hydrophobic and less suitable for certain applications.
4-Octylamino-4-cyanoazobenzene: Similar but with a shorter alkyl chain, affecting its solubility and interaction with other molecules.
4-Cyano-4’-pentylbiphenyl: A well-known liquid crystal material but lacks the azo group, making it non-photochromic.
Uniqueness
4’-Octadecylamino-4-cyanoazobenzene is unique due to its combination of a long hydrophobic alkyl chain and a photochromic azo group. This combination allows it to be used in specialized applications where both hydrophobicity and light responsiveness are required.
Properties
CAS No. |
160098-72-6 |
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Molecular Formula |
C31H46N4 |
Molecular Weight |
474.7 g/mol |
IUPAC Name |
4-[[4-(octadecylamino)phenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C31H46N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-33-29-22-24-31(25-23-29)35-34-30-20-18-28(27-32)19-21-30/h18-25,33H,2-17,26H2,1H3 |
InChI Key |
VZMIJWIHPQKPCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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